(1S,2R,4R,5R,10R,11S,14S,15R,16R,18S)-5,16-dihydroxy-15-[(1S)-1-[(1S,2R,4R,6S)-2-hydroxy-1,6-dimethyl-3,7-dioxabicyclo[4.1.0]heptan-4-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one
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Overview
Description
The compound (1S,2R,4R,5R,10R,11S,14S,15R,16R,18S)-5,16-dihydroxy-15-[(1S)-1-[(1S,2R,4R,6S)-2-hydroxy-1,6-dimethyl-3,7-dioxabicyclo[4.1.0]heptan-4-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one is a complex organic molecule with a unique structure. This compound is characterized by multiple chiral centers and a pentacyclic framework, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of its pentacyclic core and the introduction of various functional groups. The synthetic route typically starts with simpler precursors, which undergo a series of cyclization reactions to form the pentacyclic structure. Key steps may include:
Cyclization Reactions: Formation of the pentacyclic core through intramolecular cyclization.
Functional Group Introduction: Addition of hydroxyl and methyl groups at specific positions using reagents like and .
Stereoselective Reactions: Ensuring the correct stereochemistry at each chiral center through the use of chiral catalysts or auxiliaries.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include:
Scaling Up Reactions: Adapting laboratory-scale reactions to industrial-scale processes.
Process Optimization: Refining reaction conditions to improve efficiency and reduce waste.
Purification Techniques: Employing methods like and to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like or .
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like or .
Substitution: Replacement of functional groups with other groups using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: PCC, Jones reagent.
Reducing Agents: NaBH4, LiAlH4.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including and properties.
Medicine: Investigated for its potential therapeutic effects, such as and activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- (1S,2R,3R,4S,5R,6S,8R,12S,13R,16S,19S,20R,21S)-14-Ethyl-4,6,19-trimethoxy-16-(methoxymethyl)-9,11-dioxa-14-azaheptacyclo[10.7.2.12,5.01,13.03,8.08,12.016,20]docosan-21-ol .
- Aconitane derivatives .
Uniqueness
This compound is unique due to its specific pentacyclic structure and the presence of multiple chiral centers, which confer distinct chemical and biological properties
Properties
CAS No. |
75005-66-2 |
---|---|
Molecular Formula |
C28H40O7 |
Molecular Weight |
488.6 g/mol |
IUPAC Name |
(1S,2R,4R,5R,10R,11S,14S,15R,16R,18S)-5,16-dihydroxy-15-[(1S)-1-[(1S,2R,4R,6S)-2-hydroxy-1,6-dimethyl-3,7-dioxabicyclo[4.1.0]heptan-4-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one |
InChI |
InChI=1S/C28H40O7/c1-13(17-12-25(3)27(5,35-25)23(31)33-17)20-16(29)11-15-19-14(8-10-24(15,20)2)26(4)18(30)7-6-9-28(26,32)22-21(19)34-22/h6-7,13-17,19-23,29,31-32H,8-12H2,1-5H3/t13-,14+,15+,16-,17-,19-,20+,21-,22-,23-,24+,25+,26+,27-,28+/m1/s1 |
InChI Key |
UYDQCGJCMMQVBL-NAPJVHRDSA-N |
Isomeric SMILES |
C[C@H]([C@H]1C[C@]2([C@](O2)([C@@H](O1)O)C)C)[C@H]3[C@@H](C[C@@H]4[C@@]3(CC[C@H]5[C@H]4[C@@H]6[C@@H](O6)[C@@]7([C@@]5(C(=O)C=CC7)C)O)C)O |
Canonical SMILES |
CC(C1CC2(C(O2)(C(O1)O)C)C)C3C(CC4C3(CCC5C4C6C(O6)C7(C5(C(=O)C=CC7)C)O)C)O |
Origin of Product |
United States |
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